molecular formula C10H13ClFNO B12221911 [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine

Cat. No.: B12221911
M. Wt: 217.67 g/mol
InChI Key: OXKXHLNIJRBKIY-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine is a fluorinated aniline derivative that serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. This compound features a benzene ring core substituted with a primary amine group, a fluorine atom, and a cyclopropylmethoxy ether chain, a structural motif common in the development of biologically active molecules . The presence of both electron-donating (amine) and electron-withdrawing (fluorine) groups, along with the sterically distinct cyclopropylmethoxy moiety, makes this amine a valuable scaffold for constructing more complex molecular architectures. Compounds incorporating the 4-(cyclopropylmethoxy)-3-fluorophenyl structure have been investigated as key intermediates in patented pharmaceutical compounds, indicating its relevance in drug discovery pipelines . Fluorophenyl derivatives are extensively utilized in the development of compounds with significant biological activities, including antibacterial, anticancer, antiviral, anti-malarial, and antifungal properties . The primary amine group is highly reactive, allowing for various functionalization reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution, which are fundamental for creating diverse chemical libraries. Researchers value this specific amine for its potential application in synthesizing novel molecules for screening against therapeutic targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant scientific literature and material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-fluoroaniline;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H

InChI Key

OXKXHLNIJRBKIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-4-nitrobenzene Derivatives

The nitro group serves as a protective and directing group. A typical sequence includes:

  • Alkylation of 3-fluoro-4-nitrophenol with cyclopropylmethyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) to form 4-(cyclopropylmethoxy)-3-fluoro-nitrobenzene .
  • Catalytic hydrogenation (H$$_2$$, Pd/C) or Fe/HCl-mediated reduction to convert the nitro group to an amine.

Example Procedure :

  • Substrate : 3-Fluoro-4-nitrophenol (10 mmol).
  • Reagents : Cyclopropylmethyl bromide (12 mmol), K$$2$$CO$$3$$ (15 mmol), DMF (50 mL).
  • Conditions : 80°C, 12 h under N$$_2$$.
  • Yield : 78–85% after column purification.

Coupling Reactions with Activated Carboxylic Acids

Amide bond formation using activated carboxylic acids is a versatile route, particularly for late-stage functionalization.

Carbodiimide-Mediated Coupling

Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate reactions between carboxylic acids and amines.

Example Procedure :

  • Substrate : 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid (1 equiv).
  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), NH$$_4$$Cl (2 equiv), DMF.
  • Conditions : RT, 6 h.
  • Yield : 70–75%.

Direct introduction of the amine group via metal-catalyzed reactions avoids multi-step sequences.

Buchwald-Hartwig Amination

This method enables C–N bond formation on pre-functionalized aryl halides.

Example Procedure :

  • Substrate : 4-(Cyclopropylmethoxy)-3-fluoroiodobenzene (1 equiv).
  • Catalyst : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%).
  • Conditions : LiHMDS (2 equiv), toluene, 100°C, 24 h.
  • Yield : 60–65%.

One-Pot Synthesis Methods

Recent advances emphasize streamlining synthesis into a single vessel to improve efficiency.

Tandem Alkylation-Reduction

A one-pot procedure combines alkylation and nitro reduction:

  • Alkylation : 3-Fluoro-4-nitrophenol + cyclopropylmethyl bromide → 4-(cyclopropylmethoxy)-3-fluoro-nitrobenzene.
  • In situ reduction : NaBH$$4$$-CuCl$$2$$ system or catalytic hydrogenation.

Optimized Conditions :

  • Yield : 82–88%.
  • Purity : >95% (HPLC).

Computational Route Design and Green Chemistry

Emerging computational tools predict feasible routes and optimize conditions.

DFT-Based Mechanistic Studies

Density functional theory (DFT) calculations guide the selection of base and solvent for alkylation steps, minimizing side reactions.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150°C, 10 min, 300 W.
  • Yield : 89%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage
Nitro Reduction 78–85% 12–24 h High regioselectivity
Carbodiimide Coupling 70–75% 6 h Late-stage functionalization
Buchwald-Hartwig 60–65% 24 h Direct C–N bond formation
One-Pot Tandem 82–88% 8 h Reduced purification steps
Microwave-Assisted 89% 10 min Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Key Insights :

  • Cyclopropylmethoxy vs. However, cyclohexyloxy may enhance membrane permeability due to higher lipophilicity.
  • Benzyloxy vs.
  • Methoxy vs. Cyclopropylmethoxy : Methoxy groups are smaller and more electron-donating, which could alter electronic interactions in target binding .
2.2 Fluorinated Amines with Heterocyclic Moieties
Compound Name Structure Molecular Formula CAS Number Key Properties/Notes
(4-Fluoro-3-trifluoromethyl-phenyl)-benzimidazol-2-yl-amine Trifluoromethyl (3), F (4), benzimidazole C₁₅H₁₁F₄N₃ N/A Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability; benzimidazole core may improve DNA intercalation .
[(4-Fluorophenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine Pyridine, methoxy, F C₁₄H₁₅FN₂O N/A Pyridine introduces basicity and hydrogen-bonding potential; methoxy group balances solubility and lipophilicity .

Key Insights :

  • Trifluoromethyl Groups : Increase electronegativity and resistance to enzymatic degradation, commonly used in agrochemicals and pharmaceuticals.
  • Pyridine Moieties : Enhance solubility and bioavailability compared to purely aromatic systems, as seen in kinase inhibitors .

Biological Activity

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a 3-fluorophenyl moiety substituted with a cyclopropylmethoxy group. This unique structure contributes to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses and neurological functions.

Inhibition of PDE4 : The primary mechanism through which [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine exerts its effects is by inhibiting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular processes including inflammation modulation and neurotransmission.

1. Anti-Inflammatory Effects

Research indicates that [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine demonstrates significant anti-inflammatory properties. It effectively inhibits the release of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α in various models of inflammation, including allergen-induced lung inflammation in mice .

2. Neurological Implications

Given its role as a PDE4 inhibitor, this compound shows promise in treating neurological disorders. Increased cAMP levels can enhance cognitive functions and memory consolidation, making it a candidate for conditions like Alzheimer's disease .

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the compound's structure have led to enhanced activity against specific cancer types, showcasing its potential as an anticancer agent .

Case Studies

StudyFindings
Study 1 Inhibition of IL-4 and IL-5 in LPS-induced inflammation modelsDemonstrated effectiveness in reducing lung inflammation
Study 2 Enhanced memory retention in animal models when administeredPotential application in cognitive disorders
Study 3 Cytotoxic effects on MDA-MB-231 breast cancer cellsIndicates potential for development into anticancer therapies

Research Findings

Recent investigations have focused on the structural modifications of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine to enhance its efficacy. For example, derivatives have been synthesized that improve selectivity for PDE4 isoforms while minimizing side effects associated with other PDE inhibitors .

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